molecular formula C18H21ClN2O3S B11334508 3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11334508
M. Wt: 380.9 g/mol
InChI Key: ZORXUKINJBUQQX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, methoxy, morpholinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-chloro-4-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the intermediate compound.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new derivatives with different substituents replacing the chloro group.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholinyl and thiophenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-(morpholin-4-yl)aniline
  • 3-chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
  • 4-methoxy-N-(4-nitrobenzyl)aniline

Uniqueness

3-chloro-4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both morpholinyl and thiophenyl groups distinguishes it from other similar compounds and may enhance its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H21ClN2O3S/c1-23-16-5-4-13(11-14(16)19)18(22)20-12-15(17-3-2-10-25-17)21-6-8-24-9-7-21/h2-5,10-11,15H,6-9,12H2,1H3,(H,20,22)

InChI Key

ZORXUKINJBUQQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3)Cl

Origin of Product

United States

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